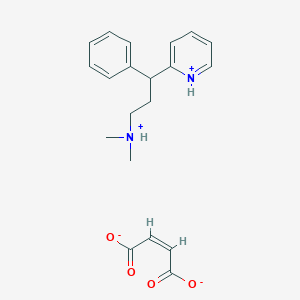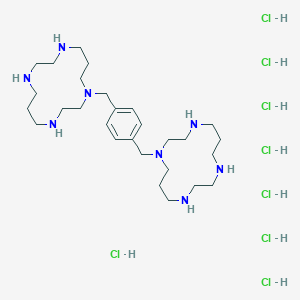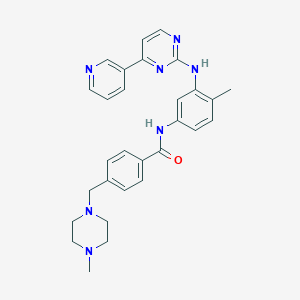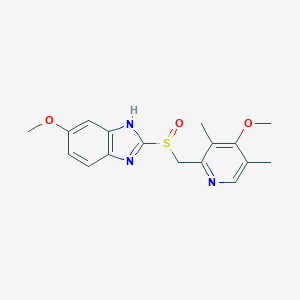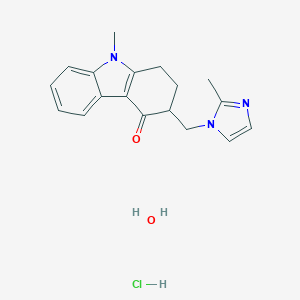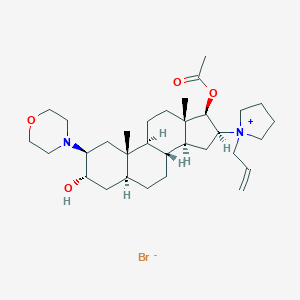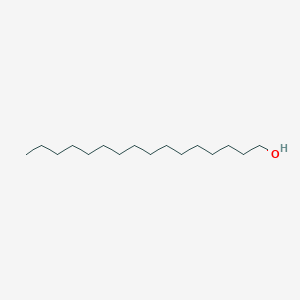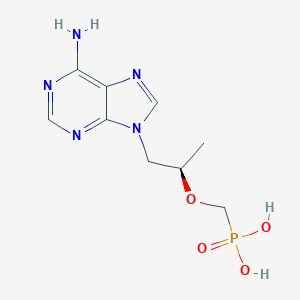
Allopurinol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluconazole is a first-generation triazole antifungal medication widely used to treat various fungal infections. It was patented in 1981 and introduced for commercial use in 1988. Fluconazole is effective against infections such as candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor . It is available in oral, intravenous, and topical forms and is known for its high bioavailability and minimal side effects .
Mechanism of Action
Target of Action
Allopurinol Sodium primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key component in the development of gout .
Mode of Action
this compound acts as an inhibitor of xanthine oxidase . By inhibiting this enzyme, this compound disrupts the metabolic pathway that leads to the production of uric acid . This results in a reduction of uric acid levels in the body, thereby preventing the formation of uric acid crystals that cause gout .
Biochemical Pathways
The primary biochemical pathway affected by this compound is purine catabolism . This compound inhibits xanthine oxidase, disrupting the conversion of hypoxanthine to xanthine and then to uric acid . This prevents the accumulation of uric acid and the formation of uric acid crystals, which are responsible for gout attacks .
Pharmacokinetics
After oral administration, this compound has an oral bioavailability of 79 ± 20% . It has an elimination half-life (t 1/2) of 1.2 ± 0.3 hours, an apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (V d /F) of 1.31 ± 0.41 L/kg . These properties influence the drug’s bioavailability and its overall effectiveness in reducing uric acid levels.
Result of Action
The primary molecular effect of this compound is the inhibition of xanthine oxidase, which leads to a decrease in the production of uric acid . On a cellular level, this results in a reduction of uric acid levels in the body, preventing the formation of uric acid crystals that cause the symptoms of gout .
Action Environment
Environmental factors such as dietary habits and comorbid conditions can influence the efficacy of this compound . For instance, a diet high in purines can increase uric acid levels, potentially reducing the effectiveness of this compound. Additionally, conditions like chronic kidney disease can affect the drug’s metabolism and excretion, potentially requiring dosage adjustments .
Biochemical Analysis
Biochemical Properties
Allopurinol Sodium plays a significant role in biochemical reactions. It interacts with the enzyme xanthine oxidase, inhibiting its activity . This interaction reduces the production of uric acid in the body .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the production of uric acid, which can lead to gout attacks or kidney stones . It also impacts cell signaling pathways and gene expression related to uric acid production .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the enzyme xanthine oxidase . By inhibiting this enzyme, this compound prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .
Metabolic Pathways
This compound is involved in purine metabolism. It interacts with the enzyme xanthine oxidase, a key enzyme in this pathway . By inhibiting xanthine oxidase, this compound affects metabolic flux and can lead to decreased levels of uric acid, a metabolite in this pathway .
Preparation Methods
Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .
Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.
Chemical Reactions Analysis
Fluconazole undergoes various chemical reactions, including:
Oxidation: Fluconazole can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Fluconazole can undergo substitution reactions, particularly involving its triazole rings.
Common reagents used in these reactions include chloroacetyl chloride, formamide, formic acid, hydrazine hydrate, and trimethoxy sulfur iodide . Major products formed from these reactions include intermediates like alpha-chloro-2,4-difluorophenyl ethanone and 1,2,4-triazole derivatives .
Scientific Research Applications
Fluconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of azole antifungals and their chemical properties.
Biology: Fluconazole is employed in research on fungal cell biology and the mechanisms of antifungal resistance.
Medicine: It is extensively used in clinical research to develop new antifungal therapies and to study its pharmacokinetics and pharmacodynamics.
Industry: Fluconazole is used in the pharmaceutical industry for the production of antifungal medications and in the development of new drug delivery systems
Comparison with Similar Compounds
Fluconazole is often compared with other azole antifungals such as ketoconazole, itraconazole, and clotrimazole. Unlike ketoconazole, which contains an imidazole ring, fluconazole has a triazole ring, providing better systemic absorption and fewer side effects . Itraconazole and clotrimazole are also triazole antifungals but differ in their spectrum of activity and pharmacokinetic profiles .
Similar compounds include:
Ketoconazole: An imidazole antifungal with a broader spectrum but higher toxicity.
Itraconazole: A triazole antifungal with a broader spectrum and better tissue penetration.
Clotrimazole: A triazole antifungal primarily used for topical applications
Fluconazole’s unique properties, such as its high bioavailability, minimal side effects, and effectiveness against a wide range of fungal infections, make it a valuable antifungal agent in both clinical and research settings.
Properties
CAS No. |
17795-21-0 |
|---|---|
Molecular Formula |
C5H4N4NaO+ |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
InChI Key |
PTJRZVJXXNYNLN-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Isomeric SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2.[Na+] |
Key on ui other cas no. |
17795-21-0 |
Synonyms |
NA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



